1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine
Overview
Description
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine is a complex organic compound that features a piperazine ring substituted with a mesityl group and a sulfonyl group attached to a fluorinated methoxyphenyl ring
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the biochemical processes within the cellSimilar compounds have been known to inhibit or activate their targets, leading to downstream effects .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targetsSimilar compounds have been known to affect pathways such as the suzuki–miyaura cross-coupling pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound influence its bioavailabilitySimilar compounds have been known to be readily absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and the biochemical pathways it affectsSimilar compounds have been known to cause changes in cellular processes, leading to various physiological effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compoundsSimilar compounds have been known to exhibit different efficacies and stabilities under different environmental conditions .
Biochemical Analysis
Biochemical Properties
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), thereby reducing inflammation . This compound also affects cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of COX-2 is achieved through direct binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and analgesic properties without significant adverse effects . At higher doses, it may cause toxicity, including gastrointestinal disturbances and liver damage. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is distributed throughout various tissues, with higher concentrations observed in the liver and kidneys . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize in the endoplasmic reticulum and mitochondria, where it can influence protein folding and energy metabolism .
Preparation Methods
The synthesis of 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Fluorinated Methoxyphenyl Intermediate:
Sulfonylation: The intermediate is then subjected to sulfonylation, where a sulfonyl chloride reacts with the aromatic ring to introduce the sulfonyl group.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring and its subsequent substitution with a mesityl group.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo further substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine include:
1-[(4-chloro-2-methoxyphenyl)sulfonyl]-4-mesitylpiperazine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.
1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-tolylpiperazine: Here, the mesityl group is replaced with a tolyl group, which can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3S/c1-14-11-15(2)20(16(3)12-14)22-7-9-23(10-8-22)27(24,25)19-6-5-17(21)13-18(19)26-4/h5-6,11-13H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSOXDDHCMTAQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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